molecular formula C3H6FN B14725818 N-Propan-2-ylidenehypofluorous amide CAS No. 13541-40-7

N-Propan-2-ylidenehypofluorous amide

Cat. No.: B14725818
CAS No.: 13541-40-7
M. Wt: 75.08 g/mol
InChI Key: IJYNPOVYMGOJIZ-UHFFFAOYSA-N
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Description

N-Propan-2-ylidenehypofluorous amide is a chemical compound with the molecular formula C6H14N2O. It is known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a hypofluorous amide group, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-ylidenehypofluorous amide typically involves the reaction of diisopropylamine with hypofluorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{(CH3)2CHNH2} + \text{HOF} \rightarrow \text{(CH3)2C=NHOF} ]

The reaction is usually conducted at low temperatures to prevent the decomposition of hypofluorous acid and to achieve high yields of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced reactors and purification techniques to obtain the compound in high purity. The industrial production methods focus on maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-ylidenehypofluorous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The hypofluorous amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides and amines.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.

Scientific Research Applications

N-Propan-2-ylidenehypofluorous amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propan-2-ylidenehypofluorous amide involves its interaction with molecular targets through the hypofluorous amide group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

N-Propan-2-ylidenehypofluorous amide can be compared with other similar compounds such as:

    N,N-Diisopropylamine: Similar in structure but lacks the hypofluorous amide group.

    N,N-Dimethylformamide: Contains a formamide group instead of a hypofluorous amide group.

    N,N-Diisopropylcarbodiimide: Contains a carbodiimide group, which imparts different reactivity.

The uniqueness of this compound lies in its hypofluorous amide group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

13541-40-7

Molecular Formula

C3H6FN

Molecular Weight

75.08 g/mol

IUPAC Name

N-fluoropropan-2-imine

InChI

InChI=1S/C3H6FN/c1-3(2)5-4/h1-2H3

InChI Key

IJYNPOVYMGOJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NF)C

Origin of Product

United States

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